molecular formula C10H6FNO2 B6285737 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 938283-20-6

7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B6285737
CAS RN: 938283-20-6
M. Wt: 191.2
InChI Key:
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Description

The compound “7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” belongs to the class of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring . The presence of a fluoro group at the 7th position, a carbonyl group at the 2nd position, and an aldehyde group at the 3rd position makes this compound unique.


Synthesis Analysis

While the specific synthesis for this compound is not available, quinolines are generally synthesized using methods such as the Skraup synthesis, Doebner-Miller reaction, or Combes quinoline synthesis . These methods involve the reaction of aniline with various reagents.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core with a fluoro group at the 7th position, a carbonyl group at the 2nd position, and an aldehyde group at the 3rd position .


Chemical Reactions Analysis

Quinolines are known to undergo various chemical reactions including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the fluoro, carbonyl, and aldehyde groups may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro, carbonyl, and aldehyde groups may affect properties such as polarity, solubility, and reactivity .

Scientific Research Applications

7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. It has been used to synthesize a variety of heterocyclic compounds and pharmaceuticals, such as quinolones and fluoroquinolones. It has also been used to develop new catalysts and to study the mechanism of enzyme-catalyzed reactions. In addition, this compound has been used to study the effects of various drugs on specific enzymes and receptors, as well as to investigate the mechanism of action of various drugs.

Mechanism of Action

7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is believed to act as a proton donor in the formation of a new bond between the two molecules, which is then stabilized by hydrogen bonding. The proton donation is thought to be the driving force behind the formation of the new bond.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. It has been used to study the effects of various drugs on specific enzymes and receptors, as well as to investigate the mechanism of action of various drugs. In addition, this compound has been used to study the biochemical and physiological effects of various drugs, such as the inhibition of enzymes and receptors, and the modulation of gene expression.

Advantages and Limitations for Lab Experiments

7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be separated from its isomer by chromatography or recrystallization. Additionally, this compound is relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations and may react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

The use of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in scientific research has opened up a number of potential future directions. It can be used to develop new catalysts and study the mechanism of enzyme-catalyzed reactions. Additionally, it can be used to study the effects of various drugs on specific enzymes and receptors, as well as to investigate the mechanism of action of various drugs. Furthermore, this compound can be used to study the biochemical and physiological effects of various drugs, such as the inhibition of enzymes and receptors, and the modulation of gene expression. Finally, this compound can be used to develop new pharmaceuticals and heterocyclic compounds.

Synthesis Methods

7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be synthesized in a number of different ways. The most common method is a condensation reaction between 2-fluoro-1,2-dihydroquinoline-3-carbaldehyde and aldehydes such as benzaldehyde or acetaldehyde. This reaction produces a mixture of this compound and its isomer, 2-fluoro-1,2-dihydroquinoline-3-carbaldehyde, which can be separated by chromatography or recrystallization. Other methods of synthesis include the reaction of 2-fluoro-1,2-dihydroquinoline-3-carbaldehyde with ethyl cyanoacetate, and the reaction of 2-fluoro-1,2-dihydroquinoline-3-carbaldehyde with aniline.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves the condensation of 2-amino-3-fluorobenzoic acid with acetaldehyde followed by oxidation and cyclization.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "acetaldehyde", "sodium hypochlorite", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-fluorobenzoic acid (1.0 g) in acetaldehyde (10 mL) and add sulfuric acid (0.5 mL). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide solution (10%). Extract the product with ethyl acetate (3 x 20 mL).", "Step 3: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in water (10 mL) and add sodium hypochlorite solution (10%). Stir the mixture at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in ethanol (10 mL) and add sodium hydroxide solution (10%). Heat the mixture at 80°C for 2 hours.", "Step 8: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate (3 x 20 mL).", "Step 9: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 10: Purify the product by recrystallization from ethanol to obtain 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a yellow solid." ] }

CAS RN

938283-20-6

Molecular Formula

C10H6FNO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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